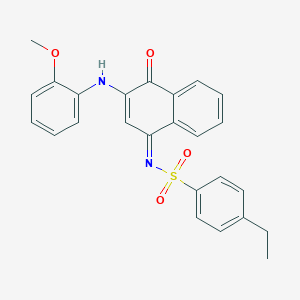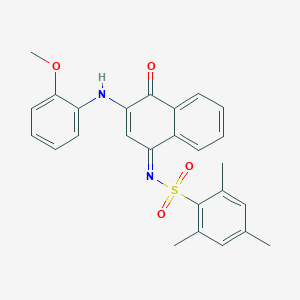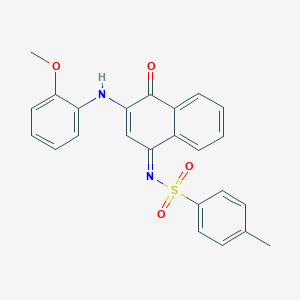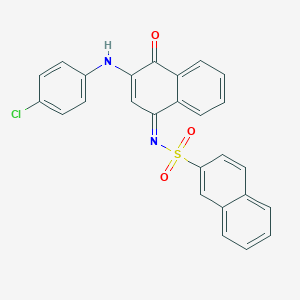![molecular formula C23H23NO5S B281430 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthalene sulfonamide compounds and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate is not fully understood. However, it has been suggested that the compound may act by binding to specific targets, such as enzymes or proteins, and inhibiting their activity. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific study and the target of the compound. In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of certain enzymes, which may have therapeutic implications. In protein-protein interaction studies, it has been used as a tool to study the interaction between proteins and small molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one limitation of using this compound is its potential toxicity. Like many synthetic compounds, it may have adverse effects on living organisms, which must be carefully considered in lab experiments.
Zukünftige Richtungen
For research on this compound include exploring its potential as a cancer therapeutic, investigating its potential as an enzyme inhibitor for therapeutic purposes, and using it as a tool to study protein-protein interactions.
Synthesemethoden
The synthesis of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate involves the reaction of 4-amino-1-naphthol with acetic anhydride and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then purified using column chromatography to obtain the pure product.
Wissenschaftliche Forschungsanwendungen
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate has been used in various scientific research studies, including cancer research, enzyme inhibition, and protein-protein interaction studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. In protein-protein interaction studies, it has been used as a tool to study the interaction between proteins and small molecules.
Eigenschaften
Molekularformel |
C23H23NO5S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
[4-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C23H23NO5S/c1-14-12-16(3)23(13-15(14)2)30(27,28)24(17(4)25)21-10-11-22(29-18(5)26)20-9-7-6-8-19(20)21/h6-13H,1-5H3 |
InChI-Schlüssel |
NJFWIUUFCCXDPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)


![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
![N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)
